

In-depth Technical Guide: The Safety and Toxicity Profile of Glyurallin A

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Compound of Interest		
Compound Name:	Glyurallin A	
Cat. No.:	B1163463	Get Quote

Disclaimer: Extensive searches for "Glyurallin A" did not yield any specific information, suggesting this may be a novel, proprietary, or misspelled compound name. The following guide is based on the comprehensive data available for Glycerin (also known as Glycerol), a compound with a similar-sounding name and extensive use in research and product development. This information is provided under the assumption that "Glyurallin A" may be a misnomer for Glycerin.

Executive Summary

Glycerin is a trihydroxy alcohol that is a ubiquitous component of lipids and a key intermediate in metabolism.[1][2] It is widely utilized in the pharmaceutical, cosmetic, and food industries for its safety and versatile physicochemical properties.[3] This document provides a comprehensive technical overview of the safety and toxicity profile of glycerin, intended for researchers, scientists, and drug development professionals. The data presented herein demonstrates a low order of toxicity across various endpoints, including acute, subchronic, and chronic exposures. Glycerin is not genotoxic, carcinogenic, or a reproductive or developmental toxicant.[4][5] Its primary physiological effects are attributable to its osmotic and hygroscopic properties.

Acute Toxicity

Glycerin exhibits low acute toxicity via oral, dermal, and parenteral routes of administration. The following table summarizes key acute toxicity data.



Table 1: Acute Toxicity of Glycerin

Species	Route	Endpoint	Dose (mg/kg)	Reference
Human	Oral	LDLO	1428	[6]
Rat	Dermal	LD50	>21,900	[6]
Rabbit	Dermal	LD50	>18,700	[6]
Rat	Intraperitoneal	LD50	4,420 - 10,100	[6]
Mouse	Intraperitoneal	LD50	8,600 - 9,500	[6]
Rat	Subcutaneous	LD50	100	[6]
Mouse	Subcutaneous	LD50	91 - 10,000	[6]
Rat	Intravenous	LD50	5,200 - 6,600	[6]
Mouse	Intravenous	LD50	4,250 - 6,700	[6]

| Rabbit | Intravenous | LD50 | 53,000 |[6] |

Repeated Dose Toxicity

Studies involving repeated administration of glycerin have not revealed significant toxicological concerns.

Table 2: Repeated Dose Toxicity of Glycerin | Species | Duration | Route | NOAEL/LOAEL | Dose | Key Findings | Reference | |---|---|---|---| Rat | 2 years | Oral (in feed) | - | 10% | Increased feed consumption in males; no adverse effects noted. |[5][6] | | Human | 50 days | Oral | NOAEL | ≥2,200 mg/kg/day | No signs of toxicity; no effects on blood or urine parameters. |[4][6] | Rat | 13 weeks | Inhalation | NOAEL | 0.167 mg/L | No treatment-related adverse effects. |[4] | Rat | 2 weeks | Inhalation | LOAEL | 1,000 mg/L | Localized epithelial effects in the upper respiratory tract. |[6] |

Genotoxicity and Carcinogenicity

Glycerin has been extensively evaluated and is not considered to be genotoxic or carcinogenic.



- Genotoxicity: Multiple in vitro and in vivo assays, including chromosomal aberration tests in rats, have demonstrated a lack of genotoxic potential.[5][6]
- Carcinogenicity: Long-term dietary administration of glycerin to rats did not result in an increased incidence of tumors.[4][5]

Reproductive and Developmental Toxicity

Glycerin does not adversely affect reproductive function or fetal development.

Table 3: Reproductive and Developmental Toxicity of Glycerin | Species | Study Type | Route | NOAEL (mg/kg/day) | Key Findings | Reference | |---|---|---| | Mouse | Teratogenicity | Gavage | 1,280 | No maternal toxicity or teratogenic effects observed. |[6] | Rat | Teratogenicity | Gavage | 1,180 | No maternal toxicity or teratogenic effects observed. |[6] |

Dermal and Ocular Irritation and Sensitization

Glycerin is well-tolerated upon topical application and is not a sensitizer.

- Dermal Irritation: Classified as a non-irritant to the skin.[4]
- Ocular Irritation: Classified as a non-irritant to the eyes.[4]
- Sensitization: Studies in both guinea pigs and humans have confirmed that glycerin is not a skin sensitizer.[4]

Experimental Protocols 90-Day Subchronic Oral Toxicity Study (Adapted from Glycerol Monocaprylate Study)

A representative subchronic toxicity study design involves the daily administration of the test substance to rodents for 90 days.[7]





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A generalized workflow for a 90-day subchronic toxicity study.

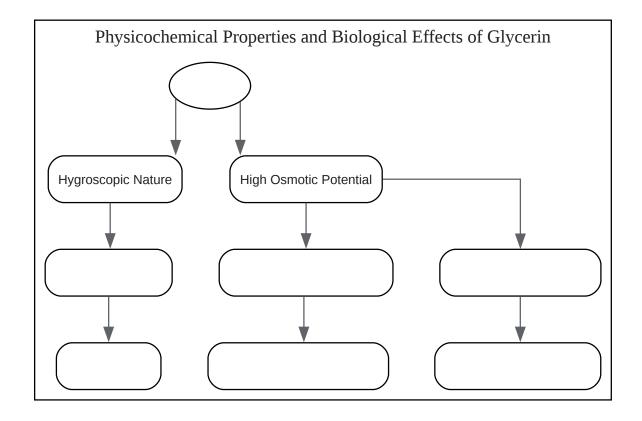
Signaling Pathways and Mechanism of Action

The biological effects of glycerin are primarily mediated by its physical properties rather than specific receptor interactions.

Mechanism of Action

Glycerin's principal mechanism of action is its osmotic effect.[8] When administered systemically or rectally, it creates an osmotic gradient, drawing water across biological membranes.[1][9] Topically, it acts as a humectant, attracting and retaining moisture in the skin. [10][11]





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Logical relationships of Glycerin's properties and effects.

Human Safety

In humans, glycerin is generally recognized as safe (GRAS) for its use in food and is a common ingredient in pharmaceuticals and cosmetics.[6] Adverse effects are typically mild and related to its osmotic action, such as headache, dizziness, and gastrointestinal upset upon oral ingestion of large doses.[6]

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